

An In-depth Technical Guide to the Physicochemical Properties of Erythromycin A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Essramycin*

Cat. No.: B1263546

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Erythromycin A. The information is curated to support research, drug development, and formulation activities by presenting key data in a structured format, detailing experimental methodologies, and visualizing important related pathways.

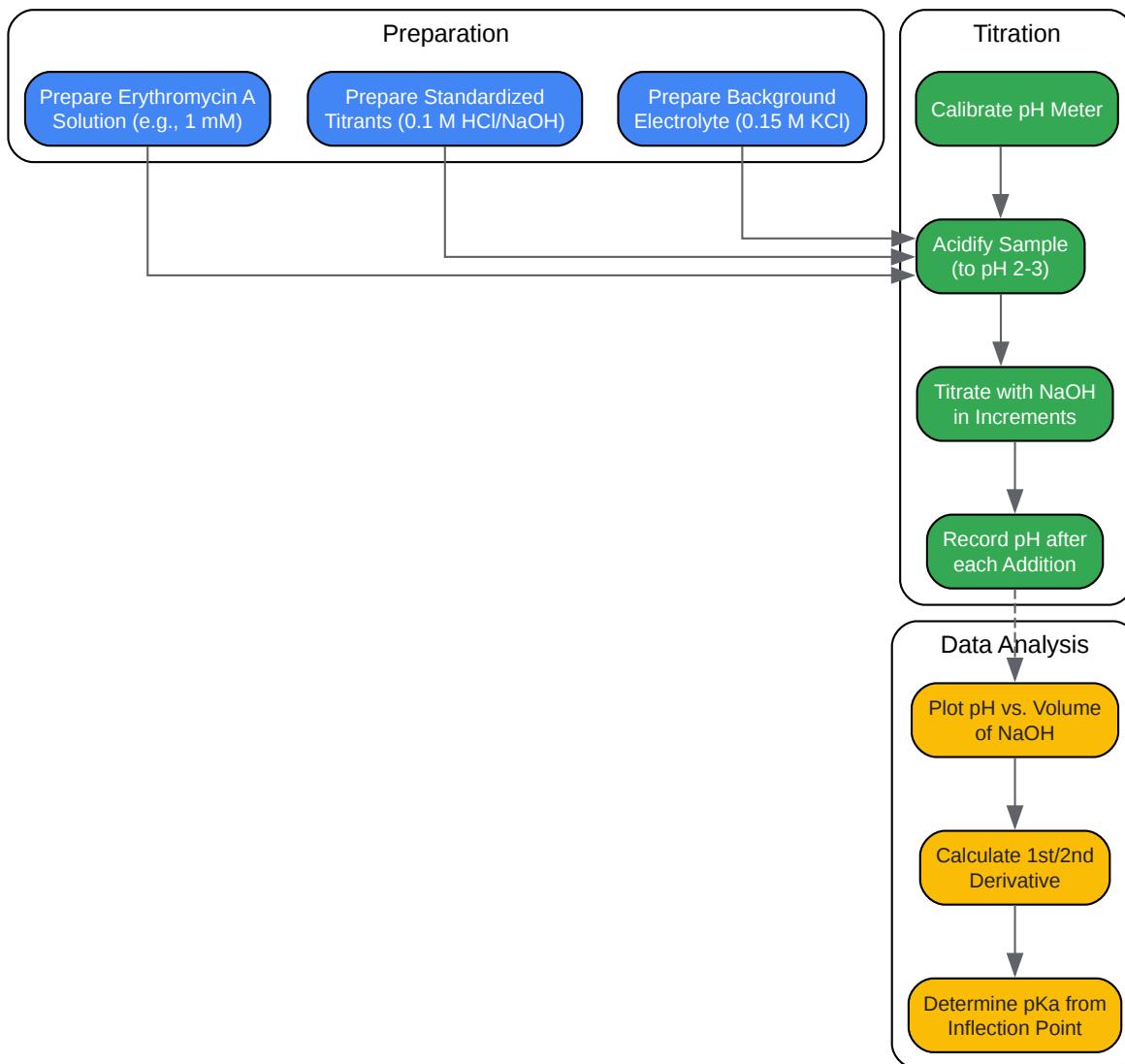
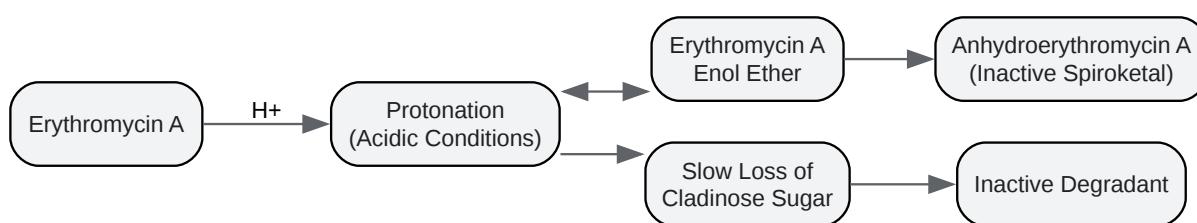
Core Physicochemical Data

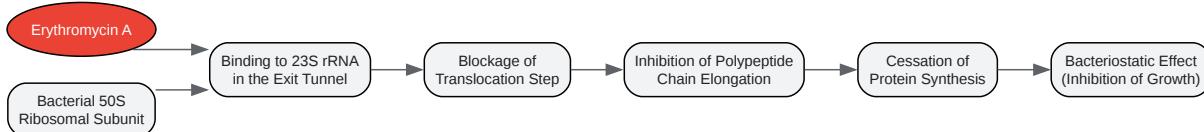
Erythromycin A is a macrolide antibiotic with a complex structure that dictates its physical and chemical behavior. A summary of its key physicochemical properties is presented below.

Table 1: General Physicochemical Properties of Erythromycin A

Property	Value	Reference(s)
Molecular Formula	C ₃₇ H ₆₇ NO ₁₃	[1][2][3]
Molecular Weight	733.93 g/mol	[3][4][5]
Appearance	White to off-white crystalline solid	[4]
Melting Point	135-140 °C (hydrated), resolidifies and melts again at 190-193 °C	[5][6][7]
pKa	8.8	[5]
logP (Octanol-Water)	2.54 (at pH 8.0)	[8]

Table 2: Solubility Profile of Erythromycin A



Solvent	Solubility	Reference(s)
Water	~2 mg/mL	[5][9][10]
Ethanol	Soluble (approx. 30 mg/mL)	[11][12]
Methanol	Freely soluble	[9]
Acetone	Freely soluble	[9][10]
Chloroform	Soluble	[9][10]
DMSO	Soluble (approx. 15 mg/mL)	[11][12]
Acetonitrile	Freely soluble	[10]
Ethyl Acetate	Freely soluble	[9]


Stability and Degradation

Erythromycin A is known for its instability, particularly in acidic conditions, which is a critical consideration for oral formulation development.

Acidic Degradation: In the presence of acid, erythromycin A undergoes intramolecular cyclization to form inactive degradation products, primarily anhydroerythromycin A.[\[13\]](#)[\[14\]](#)[\[15\]](#) This degradation is initiated by the protonation of the hydroxyl groups and the ketone on the aglycone ring.[\[15\]](#) The primary degradation pathway involves the formation of an enol ether and subsequent conversion to anhydroerythromycin A.[\[13\]](#)[\[16\]](#) However, more recent studies suggest that both the enol ether and the anhydride are in equilibrium with the parent drug, and the actual inactivation pathway is the slow loss of the cladinose sugar.[\[17\]](#)[\[18\]](#)

Other Stress Conditions: Erythromycin A is also susceptible to degradation under basic and oxidative stress conditions, while it exhibits relative stability to thermal and photolytic stress.[\[15\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. bioassaysys.com [bioassaysys.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Polymorphism of erythromycin studied by differential thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. youtube.com [youtube.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- 12. pragolab.cz [pragolab.cz]
- 13. scispace.com [scispace.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. tainstruments.com [tainstruments.com]
- 18. azom.com [azom.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Erythromycin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263546#physicochemical-properties-of-erythromycin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com